Cas no 1310384-29-2 ((6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid)

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid
- 6-(3-Oxopropanoyl)pyridine-3-boronic acid
- 6-(3-oxopropanoyl)pyridin-3-ylboronic acid
- AK119353
- KB-208839
- MolPort-021-802-456
- FD10233
- 1310384-29-2
- [6-(3-oxopropanoyl)pyridin-3-yl]boronic acid
- 6-(3-Oxopropanoyl)pyridine-3-boronicacid
- SCHEMBL2559461
- AKOS006314768
- (6-(3-Oxopropanoyl)pyridin-3-yl)boronicacid
- DTXSID50694413
-
- MDL: MFCD09992942
- インチ: InChI=1S/C8H8BNO4/c11-4-3-8(12)7-2-1-6(5-10-7)9(13)14/h1-2,4-5,13-14H,3H2
- InChIKey: DMYNTPHGXOWLGX-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=NC=C1B(O)O)C(=O)CC=O
計算された属性
- せいみつぶんしりょう: 193.05500
- どういたいしつりょう: 193.0546379g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.5Ų
じっけんとくせい
- PSA: 87.49000
- LogP: -1.46690
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM134985-1g |
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |
1310384-29-2 | 95%+ | 1g |
$552 | 2024-08-02 | |
TRC | O078680-50mg |
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |
1310384-29-2 | 50mg |
$ 325.00 | 2022-06-03 | ||
Chemenu | CM134985-1g |
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |
1310384-29-2 | 95 % | 1g |
$552 | 2021-08-05 | |
Matrix Scientific | 100079-250mg |
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid, 95+% |
1310384-29-2 | 95+% | 250mg |
$567.00 | 2023-09-10 | |
TRC | O078680-25mg |
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |
1310384-29-2 | 25mg |
$ 200.00 | 2022-06-03 | ||
TRC | O078680-100mg |
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |
1310384-29-2 | 100mg |
$ 515.00 | 2022-06-03 | ||
Alichem | A029191551-1g |
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |
1310384-29-2 | 95% | 1g |
$494.40 | 2022-04-03 | |
Matrix Scientific | 100079-1g |
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid, 95+% |
1310384-29-2 | 95+% | 1g |
$1260.00 | 2023-09-10 |
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acidに関する追加情報
Introduction to (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid (CAS No. 1310384-29-2)
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid (CAS No. 1310384-29-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 6-(3-ketobutyryl)pyridin-3-ylboronic acid, is characterized by its unique boronic acid functional group and a pyridine ring substituted with a ketone-containing acyl group. The combination of these functionalities imparts a range of chemical properties that make it a valuable intermediate in various synthetic processes.
The molecular structure of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid is particularly noteworthy for its potential applications in the synthesis of bioactive molecules and advanced materials. The boronic acid moiety is known for its reactivity in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers. The pyridine ring, on the other hand, provides aromatic stability and can participate in various chemical transformations, making this compound a key building block in organic synthesis.
Recent research has highlighted the importance of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid in the development of novel therapeutic agents. For instance, studies have shown that compounds derived from this boronic acid can exhibit potent anti-inflammatory and anti-cancer activities. The ketone group in the acyl substituent can be modified to introduce additional functional groups, thereby tuning the biological activity and pharmacokinetic properties of the resulting molecules.
In the context of medicinal chemistry, (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid has been utilized as a starting material for the synthesis of small molecule inhibitors targeting specific enzymes and receptors. One notable example is its use in the development of inhibitors for kinases, which are key enzymes involved in cell signaling pathways and are often dysregulated in various diseases, including cancer and neurodegenerative disorders. The ability to fine-tune the structure of these inhibitors through modifications to the boronic acid and pyridine moieties has led to the discovery of highly selective and potent therapeutic candidates.
Beyond its applications in medicinal chemistry, (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid has also found utility in materials science. The boronic acid functional group can form stable complexes with various metal ions, making it useful in the preparation of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and drug delivery systems. Additionally, the pyridine ring can serve as a ligand for coordination chemistry, enabling the design of novel coordination polymers with unique structural and functional properties.
The synthesis of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid typically involves multi-step procedures that leverage modern synthetic techniques. One common approach involves the reaction of 6-bromopyridine-3-carbaldehyde with an appropriate ketone followed by a boronation step to introduce the boronic acid functionality. Advances in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making it possible to produce this compound on a larger scale for both research and industrial applications.
The physical properties of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid, such as its solubility and stability under different conditions, are crucial for its practical use. It is generally soluble in polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its handling and application in various chemical processes. However, care must be taken to avoid exposure to air and moisture, as boronic acids can be sensitive to oxidation and hydrolysis.
In conclusion, (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid (CAS No. 1310384-29-2) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups makes it an attractive building block for the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern chemical research.
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